Cas no 16357-69-0 (4-Aminopyrimidine-5-carbonitrile)
4-Aminopyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Aminopyrimidine-5-carbonitrile
- 4-AMINO-5-PYRIMIDINECARBONITRILE
- 4-AMINO-5-CYANOPYRIMIDINE
- BUTTPARK 77\12-50
- 2-Amino-5-cyanopyrimidine
- 4-Amino-pyrimidine-5-carbonitrile
- 4-?Amino-?5-?pyrimidinecarbonitrile
- 4-Amino-5-pyrimidinecarbonitrile
- 5-Pyrimidinecarbonitrile, 4-amino-
- 4-Amino-5-pyrimidinecarbonitrile 96%
- 4-Amino-5-pyrimidinecarbonitrile ,97%
- 4-Aminopyrimidine-5-carbonitrile ,97%
- PubChem6999
- 4-mino-5-yrimidinecarbonitrile
- JAIYUIOGVNRXEW-UHFFFAOYSA-N
- 5-Pyrimidinecarbonitrile,4-amino-
- SBB028144
- AB02254
- VP50219
- HP21067
- TRA0063150
- 4-i
- SCHEMBL166305
- CCG-321210
- AMY10178
- 4-Amino-5-pyrimidinecarbonitrile, 96%
- SY010740
- F9995-2359
- DTXSID60353201
- J-010064
- 4-azanylpyrimidine-5-carbonitrile
- Z277468404
- Q4H
- AC-907/25014049
- MFCD00054552
- InChI=1/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9
- AKOS000573412
- CS-W000716
- 16357-69-0
- 4-imino-5-cyano-3,4-dihydropyrimidine
- FT-0617607
- EN300-77097
- TS-01614
- DB-031228
- pyrimidine, 4-amino-5-cyano-
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- MDL: MFCD00054552
- Inchi: 1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9)
- InChI Key: JAIYUIOGVNRXEW-UHFFFAOYSA-N
- SMILES: N1C=NC=C(C#N)C=1N
Computed Properties
- Exact Mass: 120.04400
- Monoisotopic Mass: 120.044
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.1
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.34
- Melting Point: 251-255 °C (lit.)
- Boiling Point: 355.8°C at 760 mmHg
- Flash Point: 169℃
- Refractive Index: 1.6
- Solubility: DCM, DMSO, DMF, Methanol
- PSA: 75.59000
- LogP: 0.51168
- Sensitiveness: Moisture Sensitive
- Solubility: Not determined
4-Aminopyrimidine-5-carbonitrile Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H312-H315-H317-H318-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN3439
- WGK Germany:3
- Hazard Category Code: 20/21/22-37/38-41-43
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-Aminopyrimidine-5-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Aminopyrimidine-5-carbonitrile Pricemore >>
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 479969-1G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 479969-5G |
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4-Aminopyrimidine-5-carbonitrile Suppliers
4-Aminopyrimidine-5-carbonitrile Related Literature
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Mingxing Liu,Jiarong Li,Shu Chen,Danfei Huang,Hongxin Chai,Qi Zhang,Daxin Shi RSC Adv. 2014 4 35629
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S. David,H. Hirshfeld J. Chem. Soc. C 1969 133
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3. 102. Some reactions of amidines with derivatives of malonic acidG. W. Kenner,B. Lythgoe,A. R. Todd,A. Topham J. Chem. Soc. 1943 388
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4. 101. Experiments on the synthesis of purine nucleosides. Part II. A new and convenient synthesis of adenineJ. Baddiley,B. Lythgoe,A. R. Todd J. Chem. Soc. 1943 386
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5. The Dimroth rearrangement. Part XVIII. Syntheses and rearrangement of 4-iminoquinazolines and related systemsDesmond J. Brown,Kazuharu Ienaga J. Chem. Soc. Perkin Trans. 1 1975 2182
Additional information on 4-Aminopyrimidine-5-carbonitrile
4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0): A Comprehensive Overview
4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-5-cyanopyrimidine, is a derivative of pyrimidine, a fundamental heterocyclic compound with a wide range of biological activities. The unique chemical structure of 4-Aminopyrimidine-5-carbonitrile makes it an attractive candidate for the development of novel therapeutic agents, particularly in the areas of oncology and neurology.
The molecular formula of 4-Aminopyrimidine-5-carbonitrile is C5H4N4, and its molecular weight is 128.11 g/mol. The compound features a pyrimidine ring with an amino group at the 4-position and a cyano group at the 5-position. These functional groups contribute to its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of 4-Aminopyrimidine-5-carbonitrile in various therapeutic applications. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of 4-Aminopyrimidine-5-carbonitrile exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and protein kinases B (AKT).
In addition to its antitumor properties, 4-Aminopyrimidine-5-carbonitrile has also been explored for its neuroprotective effects. Studies conducted by researchers at the University of California have demonstrated that certain derivatives of this compound can effectively reduce neuronal damage in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress and inflammation, which are key factors in the pathogenesis of these conditions.
The synthesis of 4-Aminopyrimidine-5-carbonitrile can be achieved through various routes, depending on the desired purity and scale. One common method involves the reaction of 2-amino-4-cyanopyrimidine with ammonia or an amine derivative under appropriate conditions. This reaction is typically carried out in a polar solvent, such as ethanol or methanol, and can be optimized to achieve high yields and purity levels.
The physical properties of 4-Aminopyrimidine-5-carbonitrile include its appearance as a white crystalline solid with a melting point ranging from 200 to 202°C. It is slightly soluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for use in both laboratory-scale experiments and industrial-scale production processes.
In terms of safety, 4-Aminopyrimidine-5-carbonitrile should be handled with care to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) when working with this compound, including gloves, goggles, and a lab coat. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.
The potential applications of 4-Aminopyrimidine-5-carbonitrile extend beyond its use as a therapeutic agent. It has also been investigated for its utility as a ligand in coordination chemistry, where it can form stable complexes with various metal ions. These complexes have shown promise in catalytic reactions and materials science applications.
Recent advancements in computational chemistry have further enhanced our understanding of the structure-activity relationships (SAR) of 4-Aminopyrimidine-5-carbonitrile derivatives. Molecular modeling studies have provided insights into the binding modes and interactions between these compounds and their biological targets, facilitating the rational design of more potent and selective analogs.
In conclusion, 4-Aminopyrimidine-5-carbonitrile (CAS No. 16357-69-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new derivatives and formulations will emerge, expanding the scope of its utility in various fields.
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